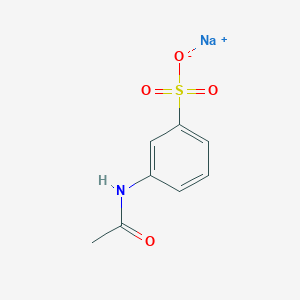

Sodium 3-acetamidobenzene-1-sulfonate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;3-acetamidobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S.Na/c1-6(10)9-7-3-2-4-8(5-7)14(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVGVNWQYNNYQF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Sodium 3 Acetamidobenzene 1 Sulfonate

Established Synthetic Routes to Substituted Benzenesulfonates

Traditional synthetic strategies for producing substituted benzenesulfonates are well-documented and typically involve direct sulfonation of an activated aromatic ring or the chemical modification of related precursors.

Sulfonation Reactions for Aryl Systems

The direct sulfonation of an aromatic ring is a cornerstone of synthesizing aryl sulfonic acids. This electrophilic aromatic substitution reaction typically employs strong sulfonating agents such as concentrated sulfuric acid or fuming sulfuric acid (oleum). In the context of synthesizing acetamidobenzenesulfonates, the starting material is acetanilide (B955).

The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group. Consequently, the sulfonation of acetanilide predominantly yields 4-acetamidobenzenesulfonic acid (the para isomer), with a smaller amount of the ortho-isomer. drugfuture.com To obtain the target compound, 3-acetamidobenzene-1-sulfonic acid, a different strategy is required, often starting with a precursor that already has a substituent at the meta position, such as metanilic acid (3-aminobenzenesulfonic acid), which is then acetylated.

The general reaction for the sulfonation of acetanilide is as follows: C₆H₅NHCOCH₃ + H₂SO₄ → CH₃CONHC₆H₄SO₃H + H₂O

The resulting sulfonic acid can then be neutralized with a base, such as sodium hydroxide, to form the corresponding sodium sulfonate salt.

Derivatization from Related Acetamido- and Aminobenzenesulfonates

An alternative and highly versatile approach to substituted benzenesulfonates involves the synthesis and subsequent reaction of sulfonyl chloride intermediates. This multi-step pathway allows for the introduction of various functional groups.

The key intermediate for many derivatizations is the sulfonyl chloride. For the synthesis of the widely used para-isomer, p-acetamidobenzenesulfonyl chloride, acetanilide is treated with an excess of chlorosulfonic acid (ClSO₃H). orgsyn.orgscholarsresearchlibrary.com The reaction is typically performed at low temperatures to control its exothermic nature, and the acetanilide is added gradually to the chlorosulfonic acid. orgsyn.org The reaction proceeds for a set time, often with gentle heating to ensure completion. orgsyn.orgchemicalbook.com The reaction mixture is then poured onto ice, causing the solid sulfonyl chloride to precipitate. scholarsresearchlibrary.comchemicalbook.com The crude product can be filtered and washed with cold water. chemicalbook.com This method produces the sulfonyl chloride in high yield. orgsyn.org

While the synthesis of the para-isomer is most common, the synthesis of 3-acetamidobenzene-1-sulfonyl chloride follows analogous chemical principles, starting from an appropriate meta-substituted precursor. nih.gov

| Parameter | Condition/Reagent | Typical Values/Observations | Source |

|---|---|---|---|

| Starting Material | Acetanilide | The primary aromatic precursor. | orgsyn.org |

| Chlorinating/Sulfonating Agent | Chlorosulfonic Acid (ClSO₃H) | Used in molar excess (e.g., 2.49 moles per 0.5 moles of acetanilide). | orgsyn.org |

| Addition Temperature | Controlled Cooling | Maintained around 12–15°C during the addition of acetanilide. | orgsyn.org |

| Reaction Temperature | Heating | Heated to ~60°C for 1-2 hours to complete the reaction. | orgsyn.org |

| Work-up | Quenching on Ice | The reaction mixture is poured onto crushed ice to precipitate the product. | scholarsresearchlibrary.comchemicalbook.com |

| Yield | Crude Product | Typically ranges from 77% to 82%. | orgsyn.orgchemicalbook.com |

Once the sulfonyl chloride intermediate (such as 3-acetamidobenzene-1-sulfonyl chloride) is synthesized, it can be readily converted into a sulfonamide. This is achieved through an amidation reaction, which involves a nucleophilic attack by an amine on the electrophilic sulfur atom of the sulfonyl chloride group. alrasheedcol.edu.iq

The reaction is typically carried out by treating the sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. alrasheedcol.edu.iqunishivaji.ac.in For instance, reacting p-acetamidobenzenesulfonyl chloride with a mixture of concentrated ammonia solution and water, followed by heating, yields p-acetamidobenzenesulfonamide. unishivaji.ac.in The general reaction is robust and can be used with a wide variety of amines to produce a diverse array of N-substituted sulfonamides. researchgate.netresearchgate.net This pathway is fundamental in the synthesis of sulfa drugs. researchgate.net

Novel and Green Synthesis Approaches

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient "green" methodologies. These approaches aim to reduce waste, use less hazardous materials, and employ milder reaction conditions, often through the use of advanced catalysts.

Catalyst-Mediated Sulfonylation Strategies

Catalyst-mediated reactions represent a significant advancement in the synthesis of sulfonated aromatic compounds. These methods offer alternative pathways that can avoid the use of harsh reagents like chlorosulfonic acid.

One innovative strategy is the direct sulfonylation of anilines using visible-light photoredox catalysis. rsc.orgnih.govox.ac.uk This mild approach can generate sulfonyl radicals from bench-stable sulfinate salts, which then couple with aniline (B41778) derivatives. rsc.orgnih.gov Another approach involves the use of transition metal catalysts, such as iridium, to facilitate the direct C-H amidation of arenes with sulfonyl azides, providing a direct route to C-N bond formation. organic-chemistry.org These methods are characterized by their high efficiency, broad substrate scope, and excellent functional group compatibility under mild conditions. organic-chemistry.orgacs.org Such catalyst-driven strategies are at the forefront of developing more environmentally benign routes for synthesizing complex sulfonated molecules. researchgate.netrsc.orgbohrium.com

Environmentally Benign Synthetic Pathways

The pursuit of green chemistry principles has led to the exploration of more sustainable methods for the synthesis of Sodium 3-acetamidobenzene-1-sulfonate and related compounds. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Key areas of development include the use of aqueous media and energy-efficient techniques like ultrasonic irradiation.

One promising green approach involves conducting the synthesis in water, which eliminates the need for volatile and often toxic organic solvents. Research into the synthesis of sulfonamides has demonstrated the viability of aqueous media. sci-hub.se A facile and environmentally friendly method for sulfonamide synthesis uses water as the solvent and sodium carbonate to control the pH, thereby avoiding organic bases. researchgate.netnih.gov This methodology involves the reaction of an appropriate sulfonyl chloride with an amine in an aqueous environment. The product can often be isolated through simple filtration after acidification, which significantly simplifies the work-up process and reduces waste generation. researchgate.net

Another significant advancement in environmentally benign synthesis is the application of ultrasonic irradiation. researchgate.netresearchgate.net This technique is recognized as an eco-friendly, time-conservative, and high-yield favorable method in organic synthesis. researchgate.net While specific studies on the ultrasonic synthesis of this compound are not extensively detailed, research on its isomer, Sodium Sulfacetamide (Sodium 4-acetamidobenzene-sulfonamide), provides valuable insights. The synthesis of Sodium Sulfacetamide using ultrasonic irradiation has been shown to be an efficient method that can be conducted at room temperature. researchgate.net This approach not only accelerates the reaction rate but also leads to high yields and improved selectivity, showcasing its potential as a greener alternative to traditional reflux methods which require longer reaction times and more energy. researchgate.netresearchgate.net

The precursor for the final sulfonylation step is typically a sulfonyl chloride. Greener methods for the preparation of these precursors are also a key aspect of a sustainable synthetic pathway. One such method is the oxyhalogenation of thiols and disulfides using reagents like oxone and potassium halides (KX) in water. rsc.org This process provides a simple and rapid synthesis of sulfonyl chlorides under mild conditions, avoiding the use of highly corrosive and toxic reagents commonly employed in traditional methods. rsc.org

By combining these green chemistry principles—such as using water as a solvent, employing energy-efficient methods like sonication, and utilizing environmentally benign reagents for precursor synthesis—a more sustainable manufacturing process for this compound can be envisioned.

Detailed Research Findings

Comparative studies on the synthesis of the related compound, Sodium Sulfacetamide, highlight the advantages of ultrasonic irradiation over conventional reflux methods. The ultrasonic-assisted synthesis is noted for its significantly reduced reaction times and improved yields under milder, eco-friendly conditions. researchgate.netresearchgate.net

For instance, the synthesis of Sodium Sulfacetamide from sulfanilamide (B372717) under ultrasonic irradiation was completed in a much shorter timeframe compared to the conventional refluxing method. researchgate.net This demonstrates the potential for significant energy savings and increased throughput. The data below, derived from the synthesis of its isomer, illustrates the potential benefits of applying such green methodologies.

| Method | Key Reagents | Solvent/Conditions | Reaction Time | Yield (%) | Environmental Benefits |

|---|---|---|---|---|---|

| Ultrasonic Irradiation (for Isomer) | Sulfanilamide, Acetic Anhydride, NaOH | Aqueous, Room Temperature | ~25 min | ~78% | Reduced reaction time, energy efficient, mild conditions. researchgate.net |

| Conventional Reflux (for Isomer) | Sulfanilamide, Acetic Anhydride | Reflux Conditions | Longer Duration | Lower than ultrasonic method | N/A |

| Aqueous Synthesis (General Sulfonamides) | Sulfonyl Chloride, Amine, Na2CO3 | Water, Room Temperature | Varies | 55-98% | Avoids organic solvents, simple work-up, reduced waste. sci-hub.se |

Chemical Reactivity and Transformation Mechanisms of Sodium 3 Acetamidobenzene 1 Sulfonate

Electrophilic and Nucleophilic Substitution Reactions Involving the Sulfonate Moiety

The sulfonate group (-SO₃⁻) on the aromatic ring of Sodium 3-acetamidobenzene-1-sulfonate is a key player in its reactivity. While direct electrophilic attack on the sulfur atom of the sulfonate group is not a typical reaction pathway, the group itself serves as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.com

For an SNAr reaction to proceed, the aromatic ring must be sufficiently electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com The sulfonate group itself is electron-withdrawing, which deactivates the ring toward electrophilic attack but activates it for nucleophilic attack. The reaction generally proceeds via a two-step addition-elimination mechanism. A strong nucleophile attacks the carbon atom bearing the sulfonate group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the subsequent step, the aromaticity is restored by the elimination of the sulfonate leaving group. quora.com

Conversely, in electrophilic aromatic substitution (SEAr) reactions, the sulfonate group is a strongly deactivating, meta-directing substituent. wikipedia.org This is due to its strong electron-withdrawing inductive and resonance effects. However, the presence of the ortho, para-directing acetamido group on the same ring creates a competitive directive influence, making the prediction of substitution patterns complex.

Displacement Reactions of Sulfonate Groups by Nucleophiles (e.g., Azide (B81097) Ions)

Arylsulfonates are effective leaving groups and can be displaced by a variety of strong nucleophiles. nih.gov The azide ion (N₃⁻) is a potent nucleophile that can displace the sulfonate group from an activated aromatic ring through the SNAr mechanism. nih.gov

The reaction involves the attack of the azide ion on the carbon atom attached to the sulfonate group. For this transformation to be efficient, the aromatic ring typically requires activation by other electron-withdrawing groups. The general mechanism is outlined below:

Nucleophilic Attack: The azide ion attacks the electrophilic carbon of the aromatic ring that is bonded to the sulfonate group. This forms a negatively charged Meisenheimer intermediate, where the negative charge is delocalized across the aromatic system and potentially stabilized by other electron-withdrawing substituents. masterorganicchemistry.com

Elimination: The sulfonate group departs, and the aromatic system is reformed, yielding the corresponding aryl azide. nih.gov

This reaction is a valuable method for the synthesis of aryl azides, which are versatile intermediates in organic synthesis, notably in the construction of nitrogen-containing heterocycles and in "click" chemistry. researchgate.net

Reactions of the Acetamido Group

The acetamido group (-NHCOCH₃) significantly influences the reactivity of the aromatic ring and can undergo its own set of transformations.

Directing Effects in Electrophilic Aromatic Substitution: The acetamido group is a moderately activating, ortho, para-directing group for electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during the reaction.

Hydrolysis: The acetamido group can be hydrolyzed back to an amino group (-NH₂) under either acidic or basic conditions, typically with heating. This reaction converts this compound into Sodium 3-aminobenzene-1-sulfonate (Metanilic acid, sodium salt). This transformation is fundamental in synthetic chemistry, where the acetamido group is often used as a protecting group for the more reactive amino group to prevent unwanted side reactions during electrophilic substitution.

Rearrangement Processes of Arylsulfonate and Sulfamate (B1201201) Derivatives

Arylsulfonates and related sulfamate derivatives are known to undergo several important rearrangement reactions, often promoted by heat, light (photo-Fries), or acid catalysts. researchgate.net

Fries Rearrangement: Analogous to the classic Fries rearrangement of phenolic esters, arylsulfonates can rearrange to form hydroxy aryl sulfones. researchgate.netorganic-chemistry.org This reaction is typically catalyzed by Lewis acids (e.g., AlCl₃) or Brønsted acids and involves the migration of the sulfonyl group from the oxygen atom to the aromatic ring. organic-chemistry.orgwikipedia.org The reaction can yield both ortho and para isomers, with the product distribution often being dependent on reaction conditions such as temperature and solvent. wikipedia.org Lower temperatures generally favor the formation of the para-product, while higher temperatures favor the ortho-isomer. organic-chemistry.org The mechanism is believed to involve the formation of a sulfonylium cation intermediate, which then acts as an electrophile in a subsequent electrophilic aromatic substitution. wikipedia.org

Tyrer Sulfonation Process: This industrial process, historically used for producing sulfa dyes, involves a rearrangement mechanism. wikipedia.orgnih.govmdpi.com The process involves the heating of an aniline (B41778) with sulfuric acid. An intermediate N-phenylsulfamate is formed, which then rearranges under thermal conditions to the C-sulfonated product, typically p-aminobenzenesulfonic acid (sulfanilic acid). mdpi.com Studies have confirmed that this rearrangement is an intermolecular process, where sulfur trioxide (SO₃) is released from the sulfamate intermediate and then reacts with another aniline molecule in a standard electrophilic aromatic substitution. mdpi.com

| Rearrangement Type | Catalyst/Conditions | Migrating Group | Product |

| Fries Rearrangement | Lewis Acid (e.g., AlCl₃), Heat | Sulfonyl (-SO₂R) | Hydroxy Aryl Sulfone |

| Photo-Fries Rearrangement | UV Light | Sulfonyl (-SO₂R) | Hydroxy Aryl Sulfone |

| Tyrer Process | Heat, Acid | Sulfonate (-SO₃H) | Amino Aryl Sulfonic Acid |

Oxidative and Reductive Transformations

The functional groups of this compound exhibit different susceptibilities to oxidative and reductive conditions.

Oxidative Transformations: The aromatic ring and the sulfonate group are generally stable to oxidation under typical conditions. However, the oxidation of related sulfur compounds, such as sulfinates to sulfonates, can be achieved using various oxidizing agents, including hypervalent iodine reagents. nih.gov While this compound is already a sulfonate, this highlights the general stability of the highest oxidation state of sulfur in this context. Under very harsh oxidative conditions, degradation of the aromatic ring could occur.

Reductive Transformations: The sulfonate group is highly resistant to chemical reduction. The benzene ring can be reduced to a cyclohexane (B81311) ring, but this typically requires harsh conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium. The acetamido group is also generally stable to reduction, although the carbonyl group can be reduced to a methylene (B1212753) group (-CH₂-) under specific, powerful reducing conditions (e.g., Wolff-Kishner or Clemmensen reduction), though this is not a common transformation for amides. A more relevant transformation in related compounds is the reduction of a nitro group. For instance, in the synthesis of related compounds, a nitro group is often reduced to an amine without affecting the sulfonate group. wikipedia.org

Coordination Chemistry with Metal Ions

This compound possesses multiple potential donor atoms—the oxygen atoms of the sulfonate and carbonyl groups, and the nitrogen atom of the acetamido group—making it a potential ligand in coordination chemistry. libretexts.orglibretexts.org

The sulfonate group can coordinate to metal ions in several ways. It can act as a monodentate ligand through one of its oxygen atoms, a bidentate chelating ligand using two oxygen atoms, or a bridging ligand connecting multiple metal centers. rsc.org The coordination of the sulfonate group is often in competition with hydrogen bonding interactions, particularly in aqueous solutions. rsc.org

The acetamido group can also participate in metal coordination. The carbonyl oxygen is a common coordination site, while the nitrogen atom can also coordinate, although its lone pair is partially delocalized through resonance with the carbonyl group. Aniline and its derivatives are well-known to form complexes with a variety of transition metals, such as copper(II), nickel(II), and cobalt(II), typically coordinating through the nitrogen atom. rsc.org Therefore, it is plausible that this compound could act as a multidentate ligand, potentially forming stable complexes with various metal ions. The specific coordination mode would depend on the nature of the metal ion, the solvent, and the presence of other competing ligands. libretexts.orgwikipedia.org

Structural Elucidation and Supramolecular Assembly of Sodium 3 Acetamidobenzene 1 Sulfonate and Its Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopy provides a powerful, non-destructive means to probe the molecular structure of sodium 3-acetamidobenzene-1-sulfonate. Each technique offers a unique window into the compound's features, from the precise chemical environment of individual atoms to the collective vibrational and electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of the 3-acetamidobenzene-1-sulfonate anion is predicted to show distinct signals for the aromatic, amide, and methyl protons. The 1,3-disubstituted (meta) pattern on the benzene (B151609) ring results in four unique aromatic protons. libretexts.org Their chemical shifts and splitting patterns are influenced by the electronic effects of the electron-donating acetamido group (-NHCOCH₃) and the electron-withdrawing sulfonate group (-SO₃⁻). wisc.edu The acetyl methyl protons typically appear as a sharp singlet, while the amide proton's resonance can be broad and its position variable depending on the solvent and concentration. znaturforsch.comresearchgate.net

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to the six unique carbons of the benzene ring and the two carbons of the acetamido group (the carbonyl and methyl carbons). The chemical shifts of the aromatic carbons are found in the characteristic range of 120-150 ppm. libretexts.org The carbons directly attached to the substituents (C1-SO₃⁻ and C3-NHCOCH₃) are significantly influenced by their electronic effects. researchgate.netmdpi.com The lack of symmetry in the meta-substitution pattern results in six separate aromatic carbon resonances. libretexts.org

Below are the predicted NMR data assignments for the 3-acetamidobenzene-1-sulfonate anion.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Assignment | Chemical Shift (δ, ppm) |

| CH₃ | ~2.1 |

| H-5 | ~7.4-7.5 |

| H-4, H-6 | ~7.6-7.8 |

| H-2 | ~8.0-8.1 |

| NH | ~9.5-10.5 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. The frequencies of molecular vibrations are sensitive to bond strength, atomic mass, and molecular geometry.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Key functional groups in this compound have characteristic absorption bands. The sulfonate group (SO₃⁻) exhibits strong asymmetric and symmetric stretching vibrations. thermofisher.com The secondary amide group (-NHCOCH₃) gives rise to several distinct bands, including the N-H stretch, the Amide I band (primarily C=O stretch), and the Amide II band (a mix of N-H bending and C-N stretching). spcmc.ac.inspectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Vibrational modes that involve a change in molecular polarizability are Raman-active. Aromatic ring vibrations, particularly the ring-stretching mode near 1000 cm⁻¹, are often strong in Raman spectra. s-a-s.org The symmetric vibrations of non-polar bonds, which may be weak in the IR spectrum, can be prominent in the Raman spectrum. bio-structure.comresearchgate.net

The following table summarizes the characteristic vibrational bands expected for this compound. thermofisher.comspcmc.ac.ins-a-s.orgresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| N-H Stretch | Amide (-NH-) | 3300 - 3100 | Medium, Broad | Weak |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium | Strong |

| Amide I (C=O Stretch) | Amide (-C=O) | 1680 - 1640 | Strong | Medium |

| Aromatic C=C Stretch | Benzene Ring | 1610, 1580, 1490 | Medium-Strong | Strong |

| Amide II (N-H Bend) | Amide (-NH-) | 1570 - 1515 | Strong | Weak |

| Asymmetric SO₃⁻ Stretch | Sulfonate (-SO₃⁻) | 1260 - 1150 | Strong | Medium |

| Symmetric SO₃⁻ Stretch | Sulfonate (-SO₃⁻) | 1080 - 1030 | Strong | Strong |

| Aromatic Ring Breathing | Benzene Ring | ~1000 | Weak | Strong |

| Aromatic C-H Out-of-Plane Bend | 1,3-disubstituted | 900 - 690 | Strong | Weak |

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For aromatic compounds like this compound, the absorption is dominated by π→π* transitions within the benzene ring. nih.gov The position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the substituents on the ring. researchgate.netsielc.com

The spectrum is expected to show two primary absorption bands characteristic of substituted benzenes. The first is a strong band, often referred to as the E₂-band, typically appearing at shorter wavelengths (around 210-230 nm). The second is a weaker, structured band known as the B-band, which appears at longer wavelengths (around 260-280 nm). nih.govnist.gov The presence of both the electron-donating acetamido group and the electron-withdrawing sulfonate group will influence the precise λ_max and intensity of these bands.

X-ray Diffraction Studies

X-ray diffraction (XRD) techniques are the most powerful methods for determining the arrangement of atoms in a crystalline solid. By analyzing the pattern of diffracted X-rays, one can determine the unit cell dimensions, crystal symmetry, and the precise coordinates of each atom, providing a definitive three-dimensional structure.

Single-crystal X-ray diffraction (SCXRD) provides the most detailed and unambiguous structural information. While a specific crystal structure for this compound is not publicly available, analysis of related sodium sulfonate structures reveals key principles of their supramolecular assembly. rsc.orgresearchgate.net

The crystal structure would be defined by a specific crystal system and space group, with precise unit cell parameters. The dominant interactions governing the crystal packing are the strong electrostatic forces between the sodium cations (Na⁺) and the sulfonate anions (R-SO₃⁻), along with extensive hydrogen bonding. researchgate.net The three oxygen atoms of the sulfonate group are excellent hydrogen bond acceptors, while the amide N-H group is a strong hydrogen bond donor. nih.gov This combination facilitates the formation of robust, three-dimensional networks. It is highly probable that water molecules would be incorporated into the crystal lattice, co-coordinating with the sodium ions and participating in the hydrogen-bonding network, as is common for hydrated sodium salts. researchgate.net

| Crystallographic Parameters (Hypothetical) | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Defines the symmetry elements of the unit cell |

| a, b, c (Å) | Dimensions of the unit cell edges |

| α, β, γ (°) | Angles of the unit cell |

| Z | Number of formula units per unit cell |

| Key Interactions | Ionic (Na⁺···⁻O₃S), Hydrogen Bonding (N-H···O), π-π stacking |

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline (powder) samples. latech.edu It provides a characteristic "fingerprint" of a crystalline solid, which is used for phase identification, assessment of sample purity, and analysis of polymorphism. units.it

The PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique pattern of peaks at specific 2θ values, which correspond to the d-spacings of the crystal lattice planes according to Bragg's Law. latech.edu For this compound, a standard PXRD pattern would serve as a reference for quality control, ensuring batch-to-batch consistency. Furthermore, since the compound is known to exist as a hydrate, PXRD is the ideal tool to distinguish between an anhydrous form and various hydrated states (e.g., dihydrate), as each would have a distinct crystal structure and, therefore, a unique diffraction pattern. units.it

Supramolecular Interactions and Self-Assembly

The solid-state structure of this compound is determined by a hierarchy of intermolecular interactions. The molecule possesses multiple functional groups capable of engaging in these interactions: the sulfonate group (-SO₃⁻), the acetamido group (-NHC(O)CH₃), and the aromatic benzene ring. The interplay between these groups leads to the formation of well-defined, three-dimensional networks that are crucial for the stability of the crystal lattice.

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a pivotal role in the crystal engineering of organic molecules. In this compound, the primary hydrogen bond donor is the amide N-H group, while the potential acceptors are the oxygen atoms of the sulfonate group and the carbonyl oxygen of the acetamido group.

The sulfonate group, with its three oxygen atoms and negative charge, is a powerful hydrogen bond acceptor. Simultaneously, the carbonyl oxygen of the acetamido group also serves as an effective acceptor site. This competition and cooperation between acceptor sites lead to the formation of extensive and often complex hydrogen-bonding networks. In related structures, N-H···O hydrogen bonds are ubiquitously observed, connecting molecules into chains, sheets, or more intricate three-dimensional arrays.

In the crystal structures of analogous sulfonamides, the amido protons show a strong preference for bonding to sulfonyl oxygens, often forming robust chain motifs. The specific geometry and strength of these bonds can be characterized by the donor-acceptor distance and the angle of the bond. While the precise crystal structure for this compound is not publicly available, data from analogous compounds provide insight into the expected parameters for these interactions.

| Donor (D) | Acceptor (A) | Interaction Type | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

|---|---|---|---|---|

| Amide N-H | Sulfonate O | N-H···O | 2.8 - 3.2 | 150 - 180 |

| Amide N-H | Carbonyl O | N-H···O | 2.7 - 3.1 | 145 - 175 |

This interactive table presents typical geometric parameters for hydrogen bonds found in crystalline solids containing acetamido and sulfonate functionalities, based on data from analogous structures.

Aromatic rings, with their delocalized π-electron systems, engage in π-π stacking interactions, which are crucial for the packing of many organic crystalline materials. researchgate.net These interactions are a combination of electrostatic and van der Waals forces. researchgate.net The geometry of these interactions is typically not a perfectly eclipsed (face-to-face) sandwich arrangement, which is often electrostatically unfavorable. Instead, parallel-displaced or T-shaped (edge-to-face) configurations are more common and energetically favorable.

In aromatic sulfonates, the electron-withdrawing sulfonate group and the acetamido group influence the quadrupole moment of the benzene ring, which in turn modulates the nature of the π-π stacking. Crystal structure analyses of related aromatic compounds reveal that these interactions are characterized by specific geometric parameters, including the interplanar distance between the aromatic rings and the centroid-to-centroid distance. For parallel-displaced stacks, the offset between the ring centroids is also a key parameter. Studies on aromatic liquids and solids show that at small molecular separations (under 5 Å), parallel-displaced contacts are often preferred. stfc.ac.uk

| Interaction Geometry | Key Parameter | Typical Value Range (Å) | Description |

|---|---|---|---|

| Parallel-Displaced | Interplanar Distance | 3.3 - 3.8 | The perpendicular distance between the planes of the two aromatic rings. |

| Parallel-Displaced | Centroid-to-Centroid Distance | 3.5 - 4.5 | The distance between the geometric centers of the two aromatic rings. |

| T-Shaped (Edge-to-Face) | H-atom to Ring Centroid Distance | 2.5 - 3.0 | The distance from a hydrogen atom on one ring to the center of the other ring. |

This interactive table summarizes the typical geometric parameters for π-π stacking interactions observed in the crystal structures of aromatic compounds.

The sulfonate group is an effective ligand for coordinating with metal ions, enabling the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. nih.gov Unlike the more commonly used carboxylates, sulfonates present distinct coordination chemistry due to the tetrahedral geometry of the SO₃ group and its versatile coordination modes (monodentate, bidentate, bridging). This versatility allows for the formation of diverse network dimensionalities, from 1D chains to complex 3D frameworks. nih.gov

Aromatic sulfonate ligands, such as derivatives of benzenesulfonic acid or isophthalic acid, are particularly valuable in the design of functional coordination polymers. nih.gov The rigid aromatic backbone provides structural integrity, while the sulfonate groups act as nodes to link metal centers. The presence of other functional groups on the aromatic ring, such as the acetamido group in 3-acetamidobenzene-1-sulfonate, can introduce additional functionality, such as hydrogen bonding sites, which can further direct the supramolecular assembly and influence the properties of the resulting material.

Research on mixed-ligand coordination polymers has demonstrated that combining sulfonate-functionalized ligands with various N,N'-donor linkers can produce materials with interesting properties, such as proton conductivity, which is facilitated by guest water molecules within the framework's channels and the presence of the sulfonic acid groups. nih.gov

| Ligand Type | Metal Ion Example | Resulting Structure | Potential Properties |

|---|---|---|---|

| Aromatic Sulfonate (e.g., 5-sulfoisophthalate) | Zn(II), Cu(II) | 1D Chains, 2D Layers, 3D Frameworks | Proton Conductivity, Gas Sorption |

| Substituted Benzenedicarboxylate | Zn(II) | 3D Interpenetrated Networks | Luminescence, Sensing |

| Aromatic di(dithiocarboxylate) | Mn(II), Fe(II/III) | 1D Chains, 3D Porous Frameworks | Electrical Conductivity |

This interactive table provides examples of coordination polymers and MOFs formed from aromatic ligands analogous to 3-acetamidobenzene-1-sulfonate, highlighting the versatility of these building blocks.

Computational Chemistry and Theoretical Modeling of Sodium 3 Acetamidobenzene 1 Sulfonate

Quantum Chemical Approaches

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy levels. These approaches are fundamental for understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) has become a prevalent computational method for studying the structural and electronic properties of molecules. diva-portal.orgresearchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a system based on its electron density. diva-portal.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems, including sulfonamide derivatives. researchgate.netnih.gov DFT calculations are used to optimize molecular geometries, determine vibrational frequencies, and predict various electronic and spectroscopic properties. nih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. nih.govresearchgate.net This method is particularly valuable for predicting ultraviolet-visible (UV-Vis) absorption spectra by calculating the vertical transition energies from the ground state to various excited states. koreascience.kr The accuracy of TD-DFT predictions depends significantly on the choice of the exchange-correlation functional. koreascience.krresearchgate.net For organic molecules like sulfonamides, hybrid functionals such as B3LYP and range-separated functionals like CAM-B3LYP are commonly employed in conjunction with basis sets like 6-311++G(d,p) to model electronic transitions and spectroscopic parameters. nih.govresearchgate.net These calculations yield data on excitation energies, oscillator strengths (which relate to the intensity of an absorption band), and the nature of the molecular orbitals involved in the electronic transitions (e.g., π → π* or n → π*). nih.gov

Table 1: Illustrative TD-DFT Predicted Electronic Transitions for an Aromatic Sulfonate This table presents hypothetical data to illustrate typical outputs from a TD-DFT calculation.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | 4.10 | 302 | 0.25 | HOMO → LUMO (π → π*) |

| S0 → S2 | 4.55 | 272 | 0.08 | HOMO-1 → LUMO (π → π*) |

| S0 → S3 | 4.98 | 249 | 0.15 | HOMO → LUMO+1 (π → π*) |

| S0 → S4 | 5.25 | 236 | 0.02 | n → π* |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface of a molecule. researchgate.netwalisongo.ac.id Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netwalisongo.ac.idresearchgate.net

For Sodium 3-acetamidobenzene-1-sulfonate, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonate group (-SO₃⁻) and the carbonyl oxygen of the acetamido group (-NHCOCH₃). These regions are the most likely sites for interaction with cations or other electrophiles. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms, particularly the amide hydrogen (-NH). This site would be a primary donor for hydrogen bonding.

Neutral/Intermediate Potential (Green): Spread across the carbon atoms of the benzene (B151609) ring.

This visualization helps in understanding intermolecular interactions and the reactive behavior of the molecule. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govnih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. nih.govnih.gov DFT calculations are widely used to compute the energies of these orbitals. aimspress.com Analysis of the spatial distribution of the HOMO and LUMO provides insight into the regions of the molecule involved in electron donation and acceptance during chemical reactions or electronic transitions. researchgate.net

Table 2: Example Frontier Orbital Energies Calculated by DFT This table contains representative values for a substituted benzene sulfonate derivative.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.72 |

| Energy Gap (ΔE) | 5.13 |

Ab initio (Latin for "from the beginning") molecular orbital methods are quantum chemistry calculations that rely on first principles without the use of empirical parameters. nih.gov Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) provide highly accurate descriptions of molecular systems. koreascience.krnih.gov While computationally more demanding than DFT, ab initio methods are often used as benchmarks to validate results from less expensive methods. nih.govresearchgate.net They can be employed to calculate the molecular geometry, electronic structure, and other properties of this compound with high precision, offering a deeper understanding of its quantum mechanical nature. koreascience.kr

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Properties

Molecular Dynamics Simulations for Conformational and Intermolecular Studies

While quantum mechanical methods are excellent for describing the static, electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of particles evolve. mdpi.com

For this compound, MD simulations can be used to investigate:

Conformational Dynamics: The molecule is not rigid and can adopt various conformations due to the rotation around single bonds (e.g., the C-N bond of the amide or the C-S bond). MD simulations can explore the conformational landscape, identify the most stable conformers, and calculate the timescales of transitions between them. nih.govnih.gov

Intermolecular Interactions: In a solution (e.g., water), MD simulations can model the explicit interactions between the solute molecule and the solvent. mdpi.com This includes the formation of hydrogen bonds between the acetamido and sulfonate groups with water molecules and the arrangement of sodium counter-ions around the negatively charged sulfonate group. nih.govdovepress.com Such simulations provide insights into solvation shells, ion pairing, and how the molecule influences the local structure of the solvent. nih.gov

These simulations are crucial for understanding how the molecule behaves in a realistic environment, which governs its macroscopic properties like solubility and diffusion. nih.govmdpi.com

Prediction of Reaction Mechanisms and Pathways

Theoretical studies on molecules structurally related to this compound, such as acetanilide (B955) and its derivatives, offer a foundation for predicting its reaction mechanisms. The hydrolysis of the acetamido group is a key reaction pathway that can be computationally investigated.

Computational models can also predict how substituents on the benzene ring influence the reaction rate. For acetanilide derivatives, the electronic properties of para-substituents have been correlated with experimentally determined rate constants for alkaline hydrolysis. researchgate.net Theoretical reactivity indices, such as atomic charges and the electrophilicity index, can be calculated to quantify these effects. researchgate.net In the case of this compound, the sulfonate group, being strongly electron-withdrawing, is expected to influence the electron density at the carbonyl carbon, thereby affecting the susceptibility to nucleophilic attack.

The acid-catalyzed hydrolysis of acetanilide has also been a subject of computational and kinetic studies. In strongly acidic media, acetanilide can undergo sulfonation in preference to hydrolysis. rsc.org This highlights the importance of considering competing reaction pathways, which can be modeled computationally to determine the most favorable routes under different conditions.

To illustrate the type of data generated from such computational studies, a hypothetical reaction coordinate for the alkaline hydrolysis of this compound is presented below, based on the established mechanism for acetanilide.

Table 1: Hypothetical Energy Profile for the Alkaline Hydrolysis of this compound This table is illustrative and based on computational studies of related acetanilide derivatives.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + OH⁻) | 0.0 |

| 2 | Transition State 1 (Formation of Tetrahedral Intermediate) | +15.2 |

| 3 | Tetrahedral Intermediate | +8.5 |

| 4 | Transition State 2 (C-N Bond Cleavage) | +12.7 |

| 5 | Products (Sodium 3-aminobenzene-1-sulfonate + Acetate) | -5.3 |

Theoretical Insights into Supramolecular Assembly

The self-assembly of molecules into ordered structures is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. Theoretical modeling, particularly molecular dynamics (MD) simulations, can provide a dynamic picture of how molecules like this compound might aggregate.

The molecular structure of this compound contains several functional groups capable of participating in supramolecular assembly. The acetamido group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The sulfonate group is a strong hydrogen bond acceptor and also introduces ionic interactions. The benzene ring allows for π-π stacking interactions.

Molecular dynamics simulations of related compounds, such as sodium dodecyl benzene sulfonate and linear alkylbenzene sulfonates, have been used to study their aggregation behavior at interfaces and in solution. pku.edu.cnnih.gov These simulations reveal how surfactant molecules self-organize to form structures like micelles and bilayers. pku.edu.cnnih.gov For this compound, MD simulations could predict its tendency to form aggregates in aqueous solution, potentially driven by hydrophobic interactions of the benzene ring and hydrophilic interactions of the sulfonate and acetamido groups.

Ab initio studies on hydrogen bonding in molecules containing similar functional groups, such as acetamidophenol and paracetamol, provide quantitative data on the strength of these interactions. nih.govresearchgate.net These studies show that the N-H group of the amide can form strong hydrogen bonds with oxygen atoms from neighboring molecules. researchgate.net Computational methods can quantify the binding energies of different hydrogen bonding configurations, helping to predict the most stable supramolecular synthons. For example, the interaction between the amide N-H and the sulfonate oxygen would be a key interaction to model.

The interplay between hydrogen bonding and π-π stacking in substituted acetanilides has been analyzed to understand their crystal packing. acs.org The planarity of the acetanilide core facilitates stacking, while the substituents direct the hydrogen bonding networks. acs.org Theoretical modeling can explore the potential polymorphic forms of this compound by predicting the relative energies of different crystal packing arrangements.

Below is an interactive data table summarizing the key intermolecular interactions that would be investigated in a computational study of the supramolecular assembly of this compound, with hypothetical energy ranges derived from studies on analogous compounds.

Table 2: Predicted Intermolecular Interactions in the Supramolecular Assembly of this compound This table is illustrative and based on computational studies of related functional groups.

| Interaction Type | Participating Groups | Predicted Energy Range (kcal/mol) |

| Hydrogen Bonding | Amide N-H ··· O=S (Sulfonate) | -5 to -8 |

| Hydrogen Bonding | Amide N-H ··· O=C (Amide) | -4 to -6 |

| π-π Stacking | Benzene Ring ··· Benzene Ring | -2 to -5 |

| Ion-Dipole | Na⁺ ··· O=S (Sulfonate) | -10 to -15 |

| Ion-Dipole | Na⁺ ··· O=C (Amide) | -8 to -12 |

Environmental Fate and Degradation Pathways of Sodium 3 Acetamidobenzene 1 Sulfonate

Chemical Degradation Mechanisms in Aquatic Systems

In aquatic environments, the degradation of Sodium 3-acetamidobenzene-1-sulfonate can be initiated by several chemical mechanisms, primarily driven by oxidative and photolytic processes.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater through oxidation with highly reactive hydroxyl radicals (·OH). wikipedia.orgyoutube.com These processes are particularly effective for the degradation of recalcitrant organic pollutants like arylsulfonates. mdpi.commdpi.com Common AOPs include ozonation (O₃), UV/hydrogen peroxide (H₂O₂), Fenton (Fe²⁺/H₂O₂), and photocatalysis (e.g., TiO₂/UV). wikipedia.orgresearchgate.net

The fundamental principle of AOPs involves the in-situ generation of hydroxyl radicals, which are powerful, non-selective oxidizing agents. wikipedia.org These radicals can attack the aromatic ring of this compound, leading to a series of reactions that can ultimately result in the complete mineralization of the compound to carbon dioxide, water, sulfate (B86663), and inorganic nitrogen. wikipedia.org The high reactivity of hydroxyl radicals allows for the oxidation of a wide range of organic compounds that are resistant to other treatment methods. mdpi.com The effectiveness of different AOPs in degrading sulfonated aromatic compounds is summarized in the table below.

| AOP Technique | Primary Oxidant(s) | Mechanism of ·OH Generation | Applicability to Arylsulfonates |

| Ozone/UV | O₃, UV light | Photolysis of ozone in water | Effective for degrading various aromatic sulfonates. |

| UV/H₂O₂ | UV light, H₂O₂ | Photolysis of hydrogen peroxide | Widely used for the removal of organic contaminants, including sulfonated compounds. mdpi.com |

| Fenton Process | Fe²⁺, H₂O₂ | Catalytic decomposition of H₂O₂ by ferrous ions | Shown to be effective in treating wastewater containing aromatic sulfonates. |

| Photo-Fenton | Fe²⁺/Fe³⁺, H₂O₂, UV light | Fenton reaction enhanced by UV light, which promotes the photoreduction of Fe³⁺ to Fe²⁺ | Increased efficiency compared to the traditional Fenton process for the degradation of persistent organic pollutants. |

| TiO₂ Photocatalysis | TiO₂, UV light | Generation of electron-hole pairs on the TiO₂ surface, leading to the formation of ·OH radicals from water. | Demonstrated to be effective for the degradation of various aromatic sulfonates present in industrial effluents. unito.it |

This table provides a general overview of common AOPs and their applicability to the degradation of arylsulfonates.

This compound can undergo degradation upon exposure to ultraviolet (UV) radiation, a process known as photolysis. nih.gov The energy from UV light can directly break chemical bonds within the molecule or react with other substances in the water to produce reactive species that, in turn, degrade the compound. researchgate.net

The primary mechanism of UV degradation often involves the generation of hydroxyl radicals, which are the dominant reactive species in the photodegradation of many sulfonated compounds. researchgate.net The initial steps of degradation typically involve the hydroxylation of the aromatic ring. researchgate.net Continued exposure to UV radiation can lead to ring opening and the formation of smaller, low-molecular-weight dicarboxylic acids and their derivatives. researchgate.net

Another potential, though less common, photochemical process for compounds with an acetamido group attached to an aromatic ring is the photo-Fries rearrangement. nih.gov This reaction involves the migration of the acetyl group from the nitrogen atom to the aromatic ring, forming an aminoketone. While this has been observed for other acetamido-aromatic compounds, its specific occurrence in the photodegradation of this compound would require experimental confirmation.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of arylsulfonates to hydrolysis is a key factor in their environmental persistence. The carbon-sulfur (C-S) bond in aromatic sulfonates is exceptionally stable and resistant to hydrolysis under typical environmental pH and temperature conditions. rsc.org

While the sulfonate group itself is not readily hydrolyzed, the acetamido group (-NHCOCH₃) of this compound can undergo hydrolysis, particularly under acidic or basic conditions, to yield 3-aminobenzene-1-sulfonate and acetic acid. However, this reaction is generally slow at neutral pH.

| Functional Group | Susceptibility to Hydrolysis | Primary Hydrolysis Products | Environmental Significance |

| Aryl Sulfonate (C-S bond) | Very Low | Not a significant degradation pathway under normal environmental conditions. rsc.org | Contributes to the persistence of the core structure in aquatic systems. |

| Acetamido (-NHCOCH₃) | Moderate | 3-aminobenzene-1-sulfonate and acetic acid | Can occur under specific pH conditions, altering the chemical structure and properties of the parent compound. rsc.org |

This table summarizes the hydrolytic stability of the key functional groups in this compound.

Biotransformation and Microbial Degradation of Arylsulfonates

Biotransformation, the chemical alteration of a substance by a living organism, is a significant pathway for the degradation of arylsulfonates in the environment. nih.gov A variety of microorganisms, particularly bacteria, have been shown to metabolize these compounds.

Species of the genus Pseudomonas have been frequently identified as capable of degrading arylsulfonates. nih.govnih.gov The microbial degradation of arylsulfonates typically proceeds through a multi-step enzymatic pathway. A common initial step is desulfonation, where the sulfonate group is cleaved from the aromatic ring and released as sulfite (B76179) (SO₃²⁻), which can then be oxidized to sulfate (SO₄²⁻). nih.gov

Following desulfonation, the resulting aromatic compound, often a catechol or a substituted catechol, undergoes ring cleavage. nih.govasm.org A key enzyme in this process is catechol 2,3-oxygenase, which catalyzes the "meta" cleavage of the catechol ring. nih.govnih.gov This ring-opening step generates muconic semialdehyde derivatives, which are further metabolized through various intermediates to ultimately enter central metabolic pathways, such as the Krebs cycle. nih.gov

The general pathway for the microbial degradation of a simple arylsulfonate can be summarized as follows:

Desulfonation: Arylsulfonate → Catechol + Sulfite

Ring Cleavage: Catechol → 2-Hydroxymuconic semialdehyde

Further Metabolism: 2-Hydroxymuconic semialdehyde → ... → Central metabolic intermediates (e.g., pyruvate, acetaldehyde) nih.gov

Identification of Degradation Products and Byproducts

The degradation of this compound, whether through chemical or biological pathways, results in the formation of various transformation products and byproducts. The identification of these products is crucial for understanding the complete degradation pathway and assessing any potential toxicity of the intermediates.

Under advanced oxidation processes or photolytic degradation, initial byproducts are often hydroxylated derivatives of the parent compound. researchgate.net Further oxidation can lead to the formation of smaller organic molecules, such as dicarboxylic acids. researchgate.net

In microbial degradation, the primary intermediates are catechols and their ring-fission products, such as 2-hydroxymuconic semialdehydes. nih.gov The specific nature of these intermediates will depend on the position of the substituents on the original aromatic ring.

| Degradation Pathway | Potential Intermediate/Byproduct Class | Examples |

| Advanced Oxidation Processes | Hydroxylated aromatic compounds | Hydroxylated acetamidobenzene sulfonates |

| Photolysis | Hydroxylated aromatic compounds, Dicarboxylic acids | Hydroxylated acetamidobenzene sulfonates, smaller organic acids researchgate.net |

| Microbial Degradation | Catechols, Muconic semialdehydes | Substituted catechols, substituted 2-hydroxymuconic semialdehydes nih.gov |

This table outlines the classes of potential degradation products from different environmental fate processes.

Sorption and Transport Phenomena in Environmental Matrices

The movement and distribution of this compound in the environment are influenced by sorption processes, which involve the partitioning of the compound between the aqueous phase and solid matrices like soil and sediment. researchgate.net As an anionic compound, its sorption behavior is expected to differ from that of neutral or cationic substances.

The sorption of sulfonated aromatic compounds to soil and sediment is generally weak due to electrostatic repulsion between the negatively charged sulfonate group and the typically negative charge of soil colloids (clay and organic matter) at neutral to alkaline pH. nih.gov Consequently, this compound is expected to be relatively mobile in most soil types and have a higher potential to leach into groundwater.

However, several factors can influence its sorption:

Soil Organic Matter (SOM): While electrostatic repulsion may dominate, some interaction with specific functional groups within SOM, such as through hydrogen bonding or van der Waals forces, can occur. nih.gov

Soil pH: At lower pH values, the negative charge on soil surfaces can be reduced, and some mineral surfaces may even become positively charged, potentially increasing the sorption of anionic compounds.

Clay Mineralogy: The type and amount of clay minerals can affect sorption, although the effect is generally less pronounced for anions compared to cations. nih.gov

The Freundlich adsorption coefficient (K_f) is often used to quantify the sorption of organic compounds to soil. For many sulfonated compounds, these values are relatively low, indicating limited sorption. nih.gov This suggests that in the absence of significant degradation, transport through the soil column and into aquatic systems is a likely environmental pathway for this compound.

Analytical Methodologies for Detection and Quantification of Sodium 3 Acetamidobenzene 1 Sulfonate

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of Sodium 3-acetamidobenzene-1-sulfonate from complex matrices. High-Performance Liquid Chromatography (HPLC) is the principal technique for the intact analysis of this polar, non-volatile compound, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of its derivatives or specific degradation products.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the most suitable method for the direct analysis of this compound. The separation is typically achieved using reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Chromatographic Conditions: A standard HPLC system equipped with a UV-Vis detector is used. The stationary phase is commonly a C18 column, which provides a non-polar surface for interaction. nacalai.com Due to the polar nature of the sulfonate group, an aqueous mobile phase is required. A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile. google.com To enhance retention and improve peak shape for the anionic sulfonate, ion-pairing chromatography is often employed. An ion-pairing reagent, such as a quaternary ammonium (B1175870) salt, is added to the mobile phase to form a neutral ion pair with the analyte, increasing its affinity for the non-polar stationary phase. tubitak.gov.trmdpi.com

Detection is performed by monitoring the UV absorbance of the eluent. Aromatic compounds like this compound exhibit strong UV absorbance. The optimal wavelength for detection is determined by scanning a standard solution across a range (e.g., 200-400 nm) to find the absorbance maximum (λmax). google.com For similar aromatic sulfonates, such as linear alkylbenzene sulfonates, a detection wavelength of 224 nm is commonly used. aocs.orgresearchgate.net

Detailed Research Findings: While a specific validated method for this compound is not readily available in public literature, methods for the closely related compound, metanilic acid (3-aminobenzenesulfonic acid), provide a strong basis. A patent for the analysis of metanilic acid in sewage specifies a mobile phase of methanol and water (in a 1:4 ratio) and detection using a diode array detector scanning from 200-400 nm. google.com The use of a C18 column is standard for such analyses. tubitak.gov.trresearchgate.net Gradient elution, where the concentration of the organic modifier is increased over time, may be necessary to separate the target analyte from matrix interferences.

Table 1: Typical HPLC Parameters for Aromatic Sulfonate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-phase separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate) | Elutes the analyte from the column. |

| Ion-Pair Reagent | Tetrabutylammonium salts (optional) | Increases retention and improves peak shape of the anionic sulfonate. |

| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the separation. |

| Detection | UV Absorbance at ~220-260 nm | Quantifies the analyte based on its light absorption. |

| Temperature | 25 - 40 °C | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives/Degradation Products

Direct GC-MS analysis of this compound is not feasible due to its high polarity and lack of volatility. nih.gov However, GC-MS is a powerful tool for identifying its thermal degradation products or for analyzing volatile derivatives after a chemical modification step.

Analysis of Degradation Products: Thermal degradation, such as through pyrolysis-GC-MS, can provide qualitative information about the compound. When subjected to high temperatures, aromatic sulfonates typically decompose. The primary degradation pathway involves the cleavage of the carbon-sulfur bond. marquette.edu For this compound, this would likely result in the evolution of sulfur dioxide (SO₂) and the formation of a carbonaceous residue. marquette.edu Depending on the conditions, more volatile aromatic fragments related to the aniline (B41778) or acetanilide (B955) structure could potentially be formed and detected by GC-MS.

Analysis of Derivatives: To make the compound suitable for GC-MS, its polar functional groups (sulfonic acid and amide) must be converted into less polar, more volatile moieties. nih.gov This chemical derivatization is a critical step.

Esterification of the Sulfonic Acid: The sulfonic acid group can be converted into a sulfonyl ester. This often involves a two-step process: first, converting the sulfonic acid to a more reactive sulfonyl chloride using an agent like thionyl chloride, followed by reaction with an alcohol to form the ester. acs.org

Silylation: The active hydrogen on the amide group can be replaced with a silyl (B83357) group (e.g., trimethylsilyl, TMS) using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). gcms.cz Silylation reduces polarity and increases volatility.

The resulting derivatives can be separated on a standard non-polar GC column (e.g., 5% phenyl-methylpolysiloxane) and detected by a mass spectrometer, which provides both high sensitivity and structural information for confirmation. nih.gov

Spectrophotometric Methods for Trace Analysis

UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of this compound in samples with a relatively clean matrix. The method relies on the inherent ability of the aromatic ring and carbonyl group in the molecule to absorb UV light, as described by the Beer-Lambert law.

To perform the analysis, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations. The absorbance is measured at the wavelength of maximum absorption (λmax) to ensure the highest sensitivity and to minimize deviations from linearity. nih.gov For aromatic sulfonates, this maximum is typically in the UV region. aocs.org For instance, the NIST database shows a UV/Visible spectrum for the related compound metanilic acid. nist.gov Studies on similar compounds like sodium alkylbenzene sulfonate use an absorbance maximum around 224 nm for quantification. aocs.orgresearchgate.net The absorbance of an unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.

The primary limitation of this method is its lack of selectivity. Any other substance in the sample matrix that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. Therefore, spectrophotometric methods are best suited for trace analysis after a thorough sample cleanup or for process monitoring where the sample composition is well-defined.

Sample Preparation and Enrichment Strategies (e.g., Solid Phase Extraction)

Effective sample preparation is crucial to remove interfering matrix components and to concentrate the analyte, thereby improving the accuracy and sensitivity of the subsequent analysis. Solid Phase Extraction (SPE) is the most widely used technique for the isolation and enrichment of aromatic sulfonates from aqueous samples. nih.gov

The SPE process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while other matrix components pass through. The analyte is then eluted with a small volume of a strong solvent.

Key Steps in SPE:

Conditioning: The sorbent is wetted with a solvent like methanol, followed by water or a buffer to prepare it for sample interaction.

Sample Loading: The aqueous sample, often with adjusted pH, is passed through the cartridge. The analyte adsorbs to the stationary phase.

Washing: The cartridge is washed with a weak solvent to remove any remaining matrix interferences that may have been retained.

Elution: A small volume of a strong organic solvent (e.g., methanol, acetonitrile) is used to desorb the analyte from the sorbent. This eluate is then collected for analysis.

The choice of sorbent is critical for achieving high recovery. For aromatic sulfonates, polymeric sorbents based on polystyrene-divinylbenzene (PS-DVB) have shown excellent performance. researchgate.net

Table 2: Comparison of SPE Sorbents for Aromatic Sulfonate Extraction

| Sorbent Material | Polymer Type | Key Characteristics | Typical Recovery |

|---|---|---|---|

| LiChrolut EN | Polystyrene-divinylbenzene | High surface area, good retention for polar and non-polar compounds. | >70% for many sulfonates. google.com |

| Oasis HLB | Poly(divinylbenzene-co-N-vinylpyrrolidone) | Hydrophilic-Lipophilic Balanced, good for a wide range of polarities. | >50% for many sulfonates. researchgate.net |

| C18 (Octadecyl Silica) | Silica-based | Non-polar, requires ion-pairing for good retention of sulfonates. | Variable, pH dependent. tubitak.gov.tr |

| Oxidized MWCNTs | Carbon-based | High surface area, strong π-π interactions with aromatic rings. | High recovery for aniline derivatives. nacalai.com |

Validation of Analytical Methods for Accuracy and Selectivity

Validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. For the quantification of this compound, method validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the reliability of the results. acs.orgnihs.go.jp

The key validation parameters include accuracy and selectivity, among others.

Selectivity/Specificity: This is the ability of the method to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. gcms.cz In HPLC, this is demonstrated by showing that the analyte peak is well-resolved from other peaks and by performing peak purity analysis using a diode array detector.

Accuracy: This expresses the closeness of the method's results to the true value. It is typically determined by analyzing a sample with a known concentration (a standard reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery.

Precision: This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels: repeatability (short-term, same conditions) and intermediate precision (within-laboratory variations, e.g., different days, analysts, or equipment).

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. marquette.edu

Table 3: Key Analytical Method Validation Parameters (based on ICH Guidelines)

| Validation Parameter | Definition | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | Ability to measure the analyte in the presence of interferences. | No interfering peaks at the retention time of the analyte. |

| Accuracy | Closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for assay. |

| Precision (Repeatability) | Precision under the same operating conditions over a short interval. | RSD ≤ 2% |

| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |

| Limit of Quantitation (LOQ) | Lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10 |

Derivatives and Functional Analogues of Sodium 3 Acetamidobenzene 1 Sulfonate in Advanced Synthesis

Synthesis and Reactivity of Modified Acetamidobenzenesulfonate Structures

The synthesis of modified acetamidobenzenesulfonate structures typically begins with the generation of the corresponding sulfonyl chloride. 3-Acetamidobenzenesulfonyl chloride can be prepared from 3-aminobenzenesulfonic acid (metanilic acid) through a two-step process: acetylation of the amino group followed by chlorination of the sulfonic acid. This sulfonyl chloride is a key intermediate for introducing the 3-acetamidobenzenesulfonyl moiety into various molecules.

The reactivity of this sulfonyl chloride is characteristic of aromatic sulfonyl halides, readily undergoing nucleophilic substitution at the sulfur atom. This allows for the synthesis of a wide array of derivatives, including sulfonamides and sulfonate esters.

Sulfonamide Formation: The reaction of 3-acetamidobenzenesulfonyl chloride with primary or secondary amines in the presence of a base, such as pyridine (B92270) or sodium carbonate, yields the corresponding sulfonamides. This reaction is highly versatile, allowing for the introduction of a diverse range of substituents at the nitrogen atom. The general reaction is as follows:

CH₃CONH-C₆H₄-SO₂Cl + R¹R²NH → CH₃CONH-C₆H₄-SO₂NR¹R² + HCl

A variety of amines can be employed in this synthesis, leading to a library of modified acetamidobenzenesulfonamide structures. The nature of the 'R' groups on the amine can significantly influence the properties and subsequent reactivity of the resulting sulfonamide.

Sulfonate Ester Formation: Similarly, reaction with alcohols or phenols in the presence of a base affords sulfonate esters.

CH₃CONH-C₆H₄-SO₂Cl + R-OH → CH₃CONH-C₆H₄-SO₂OR + HCl

The reactivity of the acetamido group can also be exploited. For instance, deacetylation under acidic or basic conditions can regenerate the amino group, providing a route to 3-aminobenzenesulfonamide (B1265440) derivatives. This free amino group can then be further functionalized, for example, through diazotization followed by coupling reactions to form azo compounds, which are important in the dye industry.

A summary of representative synthetic modifications is presented in the table below.

| Starting Material | Reagent | Product Class |

| 3-Acetamidobenzenesulfonyl chloride | Primary/Secondary Amine | Sulfonamides |

| 3-Acetamidobenzenesulfonyl chloride | Alcohol/Phenol | Sulfonate Esters |

| 3-Acetamidobenzenesulfonamide | Acid/Base | 3-Aminobenzenesulfonamide |

| 3-Aminobenzenesulfonic acid | Sodium Nitrite/HCl, Coupling agent | Azo Dyes |

Incorporation into Complex Organic Architectures

The 3-acetamidobenzenesulfonate moiety can serve as a versatile building block for the construction of more complex organic architectures. Its functional groups offer multiple points for elaboration, enabling its integration into larger molecular frameworks.

One key application is in the synthesis of heterocyclic compounds. The sulfonamide derivatives, for instance, can be designed with additional functional groups that can participate in intramolecular cyclization reactions to form various heterocyclic rings. For example, a sulfonamide bearing a suitably positioned carboxylic acid or amino group on its N-substituent could be induced to form lactams or other nitrogen-containing heterocycles.

Furthermore, the aromatic ring of the 3-acetamidobenzenesulfonate can undergo electrophilic aromatic substitution reactions, although the directing effects of the acetamido and sulfonate groups need to be considered. The acetamido group is an ortho-, para-director, while the sulfonate group is a meta-director. This interplay of directing effects can be strategically used to introduce additional substituents onto the benzene (B151609) ring, further increasing molecular complexity.

The use of 3-acetamidobenzenesulfonate derivatives in multi-step syntheses allows for the construction of molecules with potential applications in materials science and medicinal chemistry. For instance, the incorporation of this moiety into polymer backbones could impart specific properties such as improved thermal stability or altered solubility.

The following table provides hypothetical examples of how this moiety could be incorporated into more complex structures.

| Derivative Type | Subsequent Reaction | Resulting Architecture |

| N-Alkenyl-3-acetamidobenzenesulfonamide | Intramolecular Cyclization | Nitrogen-containing heterocycle |

| 3-Acetamidobenzenesulfonate | Nitration, Reduction, Diazotization | Substituted Azo Dyes |

| 3-Acetamidobenzenesulfonyl Azide (B81097) | Click Chemistry (with alkynes) | Triazole-containing compounds |

Structure-Activity Relationship Studies (SAR) in Chemical Transformations

While specific structure-activity relationship (SAR) studies on Sodium 3-acetamidobenzene-1-sulfonate in chemical transformations are not extensively documented, general principles from related sulfonamide chemistry can be applied to understand how structural modifications might influence reactivity and properties.

The position of the substituents on the benzene ring is also critical. The placement of the acetamido and sulfonate groups at the 1 and 3 positions, as opposed to the more commonly studied 1,4- (para) or 1,2- (ortho) arrangements, will have a distinct impact on the molecule's dipole moment, solubility, and intermolecular interactions. This, in turn, can affect its behavior in chemical reactions, such as its efficacy as a ligand in metal-catalyzed processes or its reactivity in substitution reactions on the aromatic ring.